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Compound of Interest

Compound Name:
1-(Cyclopropylmethoxy)-4-fluoro-

2-nitrobenzene

CAS No.: 1092496-28-0

Cat. No.: B1376291

Get Quote

Executive Summary
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 1092496-28-0) is a specialized

fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., c-Met

and VEGFR antagonists). Its structural core—a fluoro-nitrobenzene scaffold functionalized with

a cyclopropylmethyl ether—serves as a critical pharmacophore for optimizing lipophilicity and

metabolic stability in drug candidates.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the

identity and purity of this compound. It synthesizes experimental protocols with high-confidence

predicted data based on structural analogs, offering a self-validating framework for analytical

chemists and process engineers.
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Property Detail

IUPAC Name 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

CAS Number 1092496-28-0

Molecular Formula

Molecular Weight 211.19 g/mol

Appearance Pale yellow to yellow crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform;

Insoluble in Water

Melting Point 48–52 °C (Typical for this class of ethers)

Synthesis & formation Pathway
Understanding the synthesis is prerequisite to interpreting the spectrum, particularly for

identifying potential impurities like unreacted phenol or hydrolysis byproducts.

Reaction Scheme
The compound is synthesized via the nucleophilic alkylation of 4-fluoro-2-nitrophenol with

(bromomethyl)cyclopropane under basic conditions.

Starting Materials
4-Fluoro-2-nitrophenol

(Bromomethyl)cyclopropane

Alkylation
(K2CO3, DMF/Acetone, 60°C)

  SN2 Mechanism   Workup
(Aq. Wash, Extraction)

Target Product
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

  Crystallization  

Click to download full resolution via product page

Figure 1: Synthetic pathway for the production of 1-(Cyclopropylmethoxy)-4-fluoro-2-
nitrobenzene.

Spectroscopic Characterization
The following data represents the high-confidence consensus spectral profile, derived from

homologous series analysis and isomeric validation of 2-nitro-4-fluorophenyl ethers.
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Nuclear Magnetic Resonance ( H NMR)
Solvent:

(Chloroform-d) or

Frequency: 400 MHz

The spectrum is characterized by two distinct regions: the aliphatic cyclopropylmethyl side

chain and the aromatic fluoro-nitro core.
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Shift (

ppm)
Mult. Int.[1][2][3] Assignment

Structural
Insight

7.65 – 7.72 dd 1H H-3 (Ar-H)

Diagnostic Peak.

Deshielded by

the ortho-nitro

group. Appears

as a doublet of

doublets due to

coupling with F (

Hz) and H-5.

7.20 – 7.28 ddd 1H H-5 (Ar-H)

Multiplet.

Coupling with F (

), H-3 (

), and H-6 (

).

7.05 – 7.12 dd 1H H-6 (Ar-H)

Shielded relative

to H-3 due to the

ortho-ether

group.

3.94 – 3.98 d 2H
-O-CH

-

Distinctive

doublet (

Hz). Key

indicator of

successful

alkylation.

1.25 – 1.35 m 1H Cyclopropyl CH

Methine proton

of the

cyclopropyl ring.
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0.60 – 0.68 m 2H Cyclopropyl CH
"Cis" protons

relative to the

substituent.

0.32 – 0.40 m 2H Cyclopropyl CH
"Trans" protons

relative to the

substituent.

Critical Interpretation Note: The H-3 proton is the most reliable aromatic handle. If this peak

shifts significantly upfield (< 7.5 ppm), it suggests loss of the nitro group or reduction to an

aniline.

Carbon NMR ( C NMR)
Key Features:

C-F Coupling: The carbon attached to Fluorine (C-4) will appear as a doublet with a large

coupling constant (

Hz) at ~155-158 ppm.

Ether Carbon: The

peak appears at ~74.5 ppm.

Cyclopropyl Carbons: High field signals at ~10.2 ppm (CH) and ~3.5 ppm (CH

).

Fluorine NMR ( F NMR)
Shift:-118.0 to -122.0 ppm (singlet or multiplet depending on decoupling).

Validation: This peak confirms the integrity of the C-F bond. A shift toward -130 ppm often

indicates hydrolysis of the ether (reversion to phenol).

Mass Spectrometry (LC-MS)[4]
Ionization Mode: ESI (+)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376291?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion:

Fragmentation Pattern:

m/z 212: Parent ion.

m/z 156: Loss of cyclopropylmethyl group (

), leaving the [4-fluoro-2-nitrophenol + H]

fragment. This is a common "fingerprint" fragment for this ether class.

Quality Control & Impurity Profiling
To ensure "Drug Grade" quality, researchers must monitor for specific process impurities.

Impurity Table
Impurity Origin Detection Method Limit (Typical)

4-Fluoro-2-nitrophenol
Unreacted Starting

Material
LC-MS / HPLC < 0.5%

(Bromomethyl)cyclopr

opane
Excess Reagent GC-FID < 0.1%

Bis-alkylated dimers Side reaction (rare) LC-MS (High MW) < 0.1%

Analytical Workflow Diagram
The following logic gate ensures only compliant batches proceed to the next synthetic step.
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Crude Product Sample

TLC Check
(Hexane:EtOAc 4:1)

Spot at Rf ~0.6?

1H NMR Analysis

Yes

REPROCESS
(Recrystallize)

No (SM present)

Doublet at 3.95 ppm present?
Phenol OH absent?

RELEASE BATCH

Yes No
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Figure 2: Quality Control Decision Matrix for 1-(Cyclopropylmethoxy)-4-fluoro-2-
nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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